1-[(3R)-3-(Hydroxymethyl)piperidin-1-yl]butan-1-one

Catalog No.
S12999241
CAS No.
719270-07-2
M.F
C10H19NO2
M. Wt
185.26 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-[(3R)-3-(Hydroxymethyl)piperidin-1-yl]butan-1-on...

CAS Number

719270-07-2

Product Name

1-[(3R)-3-(Hydroxymethyl)piperidin-1-yl]butan-1-one

IUPAC Name

1-[(3R)-3-(hydroxymethyl)piperidin-1-yl]butan-1-one

Molecular Formula

C10H19NO2

Molecular Weight

185.26 g/mol

InChI

InChI=1S/C10H19NO2/c1-2-4-10(13)11-6-3-5-9(7-11)8-12/h9,12H,2-8H2,1H3/t9-/m1/s1

InChI Key

LMOWXZNBUJSNNP-SECBINFHSA-N

Canonical SMILES

CCCC(=O)N1CCCC(C1)CO

Isomeric SMILES

CCCC(=O)N1CCC[C@H](C1)CO

1-[(3R)-3-(Hydroxymethyl)piperidin-1-yl]butan-1-one is a chemical compound characterized by its piperidine structure, which includes a hydroxymethyl group at the 3-position and a butanone moiety. This compound is notable for its potential applications in medicinal chemistry, particularly in the development of pharmaceuticals targeting various biological pathways.

Typical of piperidine derivatives. Key reactions include:

  • Nucleophilic Substitution: The hydroxymethyl group can act as a nucleophile, allowing for substitution reactions with electrophiles.
  • Reduction Reactions: The carbonyl group in the butanone can undergo reduction to form alcohols or other functional groups.
  • Condensation Reactions: It can react with aldehydes or ketones to form imines or enamines, expanding its utility in organic synthesis.

Research indicates that 1-[(3R)-3-(Hydroxymethyl)piperidin-1-yl]butan-1-one exhibits significant biological activity, particularly as a modulator of neurotransmitter systems. Its structural features suggest potential interactions with receptors involved in neurological functions, making it a candidate for further investigation in:

  • Cognitive Enhancement: Potential effects on memory and learning processes.
  • Anxiolytic Properties: Possible applications in reducing anxiety through modulation of neurotransmitter levels.

The synthesis of 1-[(3R)-3-(Hydroxymethyl)piperidin-1-yl]butan-1-one typically involves:

  • Starting Materials: Piperidine derivatives and appropriate butanone precursors.
  • Reagents: Use of reducing agents for the hydroxymethylation step and catalysts to facilitate nucleophilic substitutions.
  • Procedure:
    • Hydroxymethylation of piperidine using formaldehyde or similar reagents.
    • Alkylation with butanone under basic conditions to yield the final product.

This compound has promising applications in various fields:

  • Pharmaceutical Development: As a lead compound for drugs targeting neurological disorders.
  • Chemical Biology: Used as a tool compound to study piperidine-related biological pathways.
  • Synthetic Chemistry: Acts as an intermediate in the synthesis of more complex organic molecules.

Interaction studies have focused on the binding affinity of 1-[(3R)-3-(Hydroxymethyl)piperidin-1-yl]butan-1-one with various receptors:

  • Neurotransmitter Receptors: Investigations into its role as a modulator of serotonin and dopamine receptors.
  • Enzyme Inhibition: Studies assessing its potential to inhibit enzymes involved in neurotransmitter metabolism, such as monoamine oxidase.

Several compounds share structural similarities with 1-[(3R)-3-(Hydroxymethyl)piperidin-1-yl]butan-1-one, including:

Compound NameStructural FeaturesUnique Characteristics
2-HydroxymethylpiperidinePiperidine ring with hydroxymethyl groupSimpler structure, primarily used in synthesis
4-HydroxybutanamideButanamide structure with hydroxyl groupFocused on amide functionalities
3-HydroxypiperidineHydroxyl group at the 3-position of piperidinePrimarily studied for neuroactive properties
N-MethylpiperidineMethylated piperidine derivativeEnhanced lipophilicity affecting bioavailability

Uniqueness

The uniqueness of 1-[(3R)-3-(Hydroxymethyl)piperidin-1-yl]butan-1-one lies in its specific combination of the hydroxymethyl group and butanone moiety, which may confer distinct pharmacological properties compared to its analogs. Its potential for modulating neurotransmitter systems positions it as a valuable candidate for further research and development in medicinal chemistry.

XLogP3

0.6

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

185.141578849 g/mol

Monoisotopic Mass

185.141578849 g/mol

Heavy Atom Count

13

Dates

Last modified: 08-10-2024

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